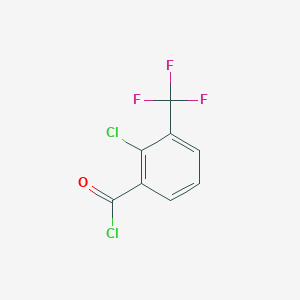

2-Chloro-3-(trifluoromethyl)benzoyl chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-chloro-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-4(7(10)14)2-1-3-5(6)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEMXTIVOBWBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396972 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850156-39-7 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzoyl Chloride for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(trifluoromethyl)benzoyl chloride is a specialty chemical intermediate of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique trifluoromethyl and chloro substitutions on the benzoyl chloride scaffold make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom enhances the electrophilicity of the carbonyl carbon, rendering it a highly reactive acylating agent. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in drug discovery.

Chemical and Physical Properties

A summary of the key chemical identifiers and physical properties of this compound is provided in the tables below.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 850156-39-7[1] |

| Molecular Formula | C₈H₃Cl₂F₃O[1] |

| Molecular Weight | 243.01 g/mol [1] |

| Synonyms | Benzoyl chloride, 2-chloro-3-(trifluoromethyl)-; 2-Chloro-3-(chlorocarbonyl)benzotrifluoride[1] |

Physical Properties

| Property | Value | Source |

| Boiling Point | 224 °C | [1] |

| Density | 1.506 g/cm³ | [2] |

| Flash Point | 101.4 °C | [1] |

Spectroscopic Data

| Spectrum | Key Features (of 2-(trifluoromethyl)benzoyl chloride) |

| ¹H NMR | Aromatic protons typically appear as multiplets in the downfield region. |

| IR | A strong absorption band characteristic of the carbonyl (C=O) stretch of the acid chloride is expected around 1750-1800 cm⁻¹. |

| Mass Spec | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the trifluoromethyl group. |

Synthesis and Reactions

This compound is typically synthesized from its corresponding carboxylic acid, 2-chloro-3-(trifluoromethyl)benzoic acid.

Synthesis of this compound

A standard laboratory procedure for the synthesis of benzoyl chlorides from their carboxylic acid precursors involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: General Synthesis of Benzoyl Chlorides

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: 2-Chloro-3-(trifluoromethyl)benzoic acid is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Chlorination: Thionyl chloride (typically 1.2-1.5 equivalents) is added dropwise to the solution at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Monitoring: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂).

-

Work-up: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by distillation.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Acylation Reactions

As a reactive acylating agent, this compound readily undergoes nucleophilic acyl substitution with various nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters.

Experimental Protocol: General N-Acylation of a Primary Amine

-

Reaction Setup: A primary amine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) in a reaction vessel under an inert atmosphere.

-

Base Addition: A non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), is added to the solution to act as an acid scavenger for the HCl generated during the reaction.

-

Acylation: The reaction mixture is cooled in an ice bath, and a solution of this compound (1.0-1.2 equivalents) in the same solvent is added dropwise.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and is monitored by TLC until the starting amine is consumed.

-

Work-up: The reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The resulting amide can be purified by crystallization or column chromatography.[3][4]

Applications in Drug Development

The unique structural features of this compound make it a valuable precursor in the synthesis of pharmaceutically active compounds. A notable application is in the development of novel antitubercular agents.

Synthesis of Benzothiazinone (BTZ) Antitubercular Agents

The precursor to this compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a key starting material in the synthesis of a promising class of antituberculosis drugs known as benzothiazinones (BTZs).[5] Two prominent examples, BTZ043 and PBTZ169 (macozinone), have advanced to clinical trials.[6][7]

Experimental Workflow: Synthesis of BTZ043

Caption: Simplified workflow for the synthesis of the antitubercular drug BTZ043.

Mechanism of Action of Benzothiazinones

Benzothiazinones like BTZ043 and PBTZ169 exhibit their potent antitubercular activity by targeting a crucial enzyme in Mycobacterium tuberculosis, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[6][8] This enzyme is essential for the biosynthesis of the mycobacterial cell wall.

Signaling Pathway: Inhibition of DprE1 by Benzothiazinones

References

- 1. This compound | 850156-39-7 [amp.chemicalbook.com]

- 2. CAS#:850156-39-7 | this compound | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]

- 5. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 8. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 850156-39-7 Molecular Formula: C₈H₃Cl₂F₃O

This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethyl)benzoyl chloride, a key building block in modern organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in the synthesis of cathepsin S inhibitors.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with a chloro group at the 2-position, a trifluoromethyl group at the 3-position, and a benzoyl chloride functional group at the 1-position. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent significantly influences the reactivity of the acyl chloride.

Structure:

Physicochemical Properties:

A summary of the available quantitative data for this compound and its precursor, 2-Chloro-3-(trifluoromethyl)benzoic acid, is presented below. Data for the target compound is limited, and therefore, data for structurally similar compounds are included for comparison.

| Property | This compound | 2-Chloro-3-(trifluoromethyl)benzoic acid | 2-(Trifluoromethyl)benzoyl chloride (Isomer) | 3-(Trifluoromethyl)benzoyl chloride (Isomer) |

| CAS Number | 850156-39-7[1] | 39226-97-6 | 312-94-7[2] | 2251-65-2 |

| Molecular Weight | 243.01 g/mol | 224.56 g/mol | 208.56 g/mol [2] | 208.57 g/mol |

| Boiling Point | 224 °C | - | 193.9 °C at 760 mmHg[3] | 184-186 °C/750 mmHg |

| Density | 1.506 g/cm³ | - | 1.4 g/cm³[3] | 1.383 g/mL at 25 °C |

| Flash Point | 101.4 °C | - | 96 °C (closed cup)[4] | >110 °C |

| Appearance | White low-melting solid | - | Clear pink or yellow liquid[5] | Clear light yellow liquid |

| Solubility | Decomposes in water | - | Decomposes in water[5] | Decomposes in water |

Synthesis

The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-Chloro-3-(trifluoromethyl)benzoic acid.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Caption: General synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize acidic gases (HCl and SO₂), 2-Chloro-3-(trifluoromethyl)benzoic acid is suspended in an excess of thionyl chloride. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude this compound can then be purified by vacuum distillation to yield the final product.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceutically active compounds. Its utility is highlighted in the preparation of cathepsin S inhibitors. Cathepsin S is a cysteine protease that plays a significant role in antigen presentation and has been identified as a therapeutic target for various autoimmune diseases and cancers.

Role in the Synthesis of Ketoamide-Based Cathepsin S Inhibitors

2-Chloro-3-(trifluoromethyl)benzoic acid, the precursor to the title compound, is a key reactant in the preparation of trifluoromethylphenyl P2 moieties for ketoamide-based cathepsin S inhibitors. The benzoyl chloride derivative is the activated form used to create amide bonds in the synthesis of these complex molecules.

The general workflow for the synthesis of such inhibitors involves the coupling of a P3-P2 fragment (derived from this compound) with a P1'-ketoamide fragment.

Caption: Experimental workflow for Cathepsin S inhibitor synthesis.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[8][9] It is crucial to avoid contact with skin and eyes and to prevent inhalation of its vapors. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere.[8]

This guide provides a foundational understanding of this compound for its application in research and development. For detailed experimental procedures and safety protocols, it is essential to consult peer-reviewed literature and official safety data sheets.

References

- 1. This compound | 850156-39-7 [amp.chemicalbook.com]

- 2. 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Pardon Our Interruption [opnme.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-3-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of 2-Chloro-3-(trifluoromethyl)benzoyl chloride (CAS No. 850156-39-7). This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally similar benzoyl chlorides to provide insights into its expected behavior. The guide covers synthetic routes, reactivity with common nucleophiles, stability considerations, and safety protocols. All quantitative data is presented in structured tables, and key chemical transformations and workflows are visualized using diagrams.

Introduction

This compound is a halogenated and trifluoromethylated aromatic acyl chloride. The presence of both an electron-withdrawing trifluoromethyl group and a chloro substituent on the benzene ring is expected to significantly influence the electrophilicity of the carbonyl carbon, making it a highly reactive intermediate for organic synthesis. Such compounds are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance metabolic stability and binding affinity. This guide aims to consolidate the available information and provide a predictive understanding of the reactivity and stability of this compound.

Physical and Chemical Properties

Limited experimental data is available for the physical properties of this compound. The following table summarizes the known information and provides predicted values based on related compounds.

| Property | Value | Source |

| CAS Number | 850156-39-7 | ChemicalBook |

| Molecular Formula | C₈H₃Cl₂F₃O | - |

| Molecular Weight | 243.01 g/mol | - |

| Appearance | Expected to be a colorless to light-yellow liquid or low-melting solid | Inferred |

| Boiling Point | Not available. Predicted to be >200 °C at atmospheric pressure. | Prediction |

| Density | Not available. Predicted to be ~1.5 g/mL. | Prediction |

| Solubility | Soluble in common aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | Inferred |

Synthesis

The primary route for the synthesis of this compound is expected to be the chlorination of the corresponding carboxylic acid, 2-Chloro-3-(trifluoromethyl)benzoic acid.

Synthesis of 2-Chloro-3-(trifluoromethyl)benzoic acid

Caption: Plausible synthetic pathway for 2-Chloro-3-(trifluoromethyl)benzoic acid.

Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation.

-

Reagents and Equipment:

-

2-Chloro-3-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Round-bottom flask with a reflux condenser and a gas trap

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 2-Chloro-3-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous solvent.

-

Slowly add thionyl chloride (2.0-3.0 eq) to the mixture. Alternatively, add oxalyl chloride (1.5-2.0 eq) followed by a catalytic amount of DMF.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess chlorinating agent and solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Caption: Synthesis of the target acyl chloride from its corresponding carboxylic acid.

Reactivity

This compound is expected to be a highly reactive acylating agent due to the presence of two electron-withdrawing groups on the aromatic ring, which increase the electrophilicity of the carbonyl carbon.

Reactions with Nucleophiles

It will readily react with a variety of nucleophiles, including amines, alcohols, and water.

Caption: General reactivity of this compound with common nucleophiles.

The reaction with primary and secondary amines is expected to be rapid and exothermic, yielding the corresponding amides.

-

Reagents and Equipment:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., DCM, THF)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Round-bottom flask, dropping funnel, and magnetic stirrer

-

-

Procedure:

-

Dissolve the amine (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.0-1.1 eq) in the anhydrous solvent and add it dropwise to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by recrystallization or column chromatography.

-

| Reactant Amine (Example) | Expected Product | Predicted Yield |

| Aniline | N-phenyl-2-chloro-3-(trifluoromethyl)benzamide | High |

| Benzylamine | N-benzyl-2-chloro-3-(trifluoromethyl)benzamide | High |

| Diethylamine | N,N-diethyl-2-chloro-3-(trifluoromethyl)benzamide | High |

Esterification with primary and secondary alcohols is also expected to proceed readily, often in the presence of a base to scavenge the HCl byproduct.

-

Reagents and Equipment:

-

This compound

-

Alcohol

-

Anhydrous aprotic solvent (e.g., DCM, THF)

-

A non-nucleophilic base (e.g., pyridine, triethylamine)

-

Round-bottom flask, dropping funnel, and magnetic stirrer

-

-

Procedure:

-

Dissolve the alcohol (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add this compound (1.0-1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up the reaction as described for the amide synthesis.

-

Purify the crude ester by column chromatography or distillation.

-

| Reactant Alcohol (Example) | Expected Product | Predicted Yield |

| Methanol | Methyl 2-chloro-3-(trifluoromethyl)benzoate | High |

| Ethanol | Ethyl 2-chloro-3-(trifluoromethyl)benzoate | High |

| Isopropanol | Isopropyl 2-chloro-3-(trifluoromethyl)benzoate | Moderate to High |

Hydrolysis

Like most acyl chlorides, this compound is expected to be highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid and hydrochloric acid. This reaction is typically rapid and exothermic.

Stability and Storage

Due to its high reactivity, this compound requires careful handling and storage to prevent degradation.

-

Moisture Sensitivity: The compound is highly sensitive to moisture and will hydrolyze upon contact with water or humid air. It should be stored under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Thermal Stability: While specific data is unavailable, benzoyl chlorides are generally stable at room temperature but can decompose upon heating, potentially releasing toxic fumes such as HCl and phosgene in the presence of certain impurities. It is advisable to store the compound in a cool, dry place.

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, alcohols, and amines.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Toxicity: Assumed to be corrosive and a lachrymator. Causes severe skin burns and eye damage. Harmful if inhaled or swallowed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Spill and Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills. Dispose of in accordance with local, state, and federal regulations.

Spectroscopic Data (Predicted)

No specific spectroscopic data for this compound has been found in the searched literature. The following are predicted key signals based on its structure and data from analogous compounds.

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | Aromatic region (δ 7.5-8.5 ppm), exhibiting complex splitting patterns due to the substituents. |

| ¹³C NMR | Carbonyl carbon (δ ~165-170 ppm). Aromatic carbons showing C-F and C-Cl couplings. The CF₃ carbon will appear as a quartet. |

| ¹⁹F NMR | A singlet for the CF₃ group, likely in the range of -60 to -65 ppm relative to CFCl₃. |

| IR | Strong C=O stretching vibration around 1770-1800 cm⁻¹. C-Cl stretching around 800-900 cm⁻¹. Strong C-F stretching vibrations in the 1100-1350 cm⁻¹ region. |

| MS (EI) | A molecular ion peak (M⁺) and characteristic fragmentation patterns including the loss of Cl (M-35/37) and the formation of the benzoyl cation [M-Cl]⁺. |

Conclusion

This compound is a potentially valuable, highly reactive building block for organic synthesis. Its reactivity is dominated by the electrophilic nature of the acyl chloride functional group, which is enhanced by the presence of the chloro and trifluoromethyl substituents. While specific experimental data for this compound is scarce, its chemical behavior can be reliably predicted based on the well-established chemistry of related benzoyl chlorides. Due to its hazardous and reactive nature, strict adherence to safety protocols and anhydrous handling techniques is essential. Further research into the specific properties and reactivity of this compound would be beneficial for its application in the development of novel molecules.

An In-depth Technical Guide to the Core Chemical Reactions of 2-Chloro-3-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the key chemical reactions involving 2-Chloro-3-(trifluoromethyl)benzoyl chloride, a versatile reagent in organic synthesis. This document outlines the core reactions, presents detailed experimental protocols, summarizes quantitative data, and provides visualizations of the reaction pathways.

Core Reactions

This compound (CAS No. 850156-39-7) is a reactive acyl chloride that readily participates in several fundamental organic transformations. Its chemical behavior is primarily dictated by the electrophilic carbonyl carbon of the benzoyl chloride group. The electron-withdrawing nature of the chloro and trifluoromethyl substituents on the benzene ring further enhances its reactivity. The principal reactions of this compound include:

-

Amide Formation: Reaction with primary or secondary amines to yield corresponding N-substituted benzamides.

-

Esterification: Reaction with alcohols to form benzoate esters.

-

Friedel-Crafts Acylation: Electrophilic aromatic substitution reaction with aromatic compounds in the presence of a Lewis acid catalyst to produce diaryl ketones.

These reactions are crucial for the synthesis of a wide range of chemical entities, particularly in the development of new pharmaceutical agents and other specialty chemicals.

Key Chemical Reactions and Experimental Protocols

This section details the experimental procedures for the key reactions of this compound.

Amide Formation: Synthesis of N-(4-fluorophenyl)-2-chloro-3-(trifluoromethyl)benzamide

The reaction of this compound with an aniline derivative is a classic example of nucleophilic acyl substitution, leading to the formation of a stable amide bond. This reaction is fundamental in the synthesis of numerous biologically active molecules.

Reaction Scheme:

Experimental Protocol:

A solution of this compound in acetonitrile is treated with 4-fluoroaniline in the presence of triethylamine as a base. The reaction proceeds at room temperature.

-

Materials:

-

This compound

-

4-Fluoroaniline

-

Triethylamine

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

Dissolve this compound in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 4-fluoroaniline to the solution.

-

Slowly add triethylamine to the reaction mixture while stirring.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| This compound | 4-Fluoroaniline | Triethylamine | Acetonitrile | Room Temperature | High |

(Note: Specific molar ratios, reaction times, and yields are often proprietary and can vary based on the specific patent or publication. The general procedure typically results in high yields.)

Esterification: Synthesis of Alkyl 2-Chloro-3-(trifluoromethyl)benzoate

Esterification of this compound with an alcohol is another important transformation, yielding benzoate esters. These esters can serve as intermediates in the synthesis of more complex molecules or as final products with specific applications.

Reaction Scheme:

Experimental Protocol (General):

The reaction is typically carried out by treating the acyl chloride with an alcohol, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

-

Materials:

-

This compound

-

Alcohol (e.g., ethanol, isopropanol)

-

Pyridine (optional)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

-

Procedure:

-

Dissolve this compound in an anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the alcohol to the stirred solution.

-

If a base is used, add pyridine dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

The workup procedure generally involves washing the reaction mixture with dilute acid (to remove pyridine), water, and brine.

-

The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude ester, which can be purified by distillation or chromatography.

-

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Base (optional) | Solvent | Temperature | Yield |

| This compound | Alcohol | Pyridine | Dichloromethane | 0°C to Room Temp. | Good to High |

Friedel-Crafts Acylation: Synthesis of (Aryl)(2-chloro-3-(trifluoromethyl)phenyl)methanone

Friedel-Crafts acylation allows for the introduction of the 2-chloro-3-(trifluoromethyl)benzoyl group onto an aromatic ring. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of diaryl ketones, which are common scaffolds in medicinal chemistry.

Reaction Scheme:

Experimental Protocol (General):

The reaction involves the activation of the acyl chloride with a strong Lewis acid, such as aluminum chloride, to generate a highly electrophilic acylium ion, which then attacks the aromatic substrate.

-

Materials:

-

This compound

-

Aromatic compound (e.g., benzene, toluene)

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride)

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the anhydrous Lewis acid in the chosen anhydrous solvent.

-

Cool the suspension in an ice bath.

-

Slowly add this compound to the suspension.

-

Add the aromatic substrate dropwise to the reaction mixture.

-

Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring by TLC or GC-MS.

-

The reaction is typically quenched by carefully pouring the mixture onto crushed ice and dilute hydrochloric acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is usually achieved by column chromatography or recrystallization.

-

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield |

| This compound | Aromatic Compound | Aluminum Chloride | Dichloromethane | 0°C to Room Temp. | Moderate to Good |

Logical Workflow for Synthesis Planning

The selection of the appropriate reaction and conditions depends on the desired target molecule. The following diagram illustrates a general workflow for utilizing this compound in a synthetic plan.

This guide provides a foundational understanding of the key chemical reactions of this compound. For specific applications, researchers should consult detailed literature and patents to optimize reaction conditions and ensure safety.

Literature review on 2-Chloro-3-(trifluoromethyl)benzoyl chloride

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzoyl chloride

Introduction

This compound (CAS No. 850156-39-7) is a highly reactive aromatic acyl chloride. It serves as a specialized chemical intermediate, primarily in the fields of pharmaceutical and agrochemical research and development. Its structure, featuring a trifluoromethyl group and a chlorine atom on the benzene ring, provides unique electronic properties and steric hindrance that make it a valuable building block for synthesizing complex, biologically active molecules. The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive review of the available technical data for this compound, including its properties, synthesis, reactivity, and potential applications.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 850156-39-7 | [1][2] |

| Molecular Formula | C₈H₃Cl₂F₃O | [3][4] |

| Molecular Weight | 243.01 g/mol | [3][4] |

| Appearance | Low-melting white solid | [2] |

| Boiling Point | 224 °C | [2] |

| Density | 1.506 ± 0.06 g/cm³ (at 20°C) | [2] |

| Flash Point | 101.4 ± 27.3 °C | [2] |

| Storage | Keep Cold; Store under inert atmosphere | [2][4] |

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the chlorination of its corresponding carboxylic acid, 2-chloro-3-(trifluoromethyl)benzoic acid. This precursor is a versatile building block in its own right for creating new biologically active molecules.[5] The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry, typically achieved with high efficiency.

Experimental Protocol: Conversion of Benzoic Acid to Benzoyl Chloride

The following is a representative experimental protocol for the synthesis of this compound from its corresponding benzoic acid using thionyl chloride. This method is widely applicable for the preparation of benzoyl chlorides.[6][7]

Materials:

-

2-Chloro-3-(trifluoromethyl)benzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0-4.0 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM) as solvent

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 2-chloro-3-(trifluoromethyl)benzoic acid and the anhydrous solvent.

-

Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension.

-

Slowly add thionyl chloride to the mixture at room temperature with stirring.

-

Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care must be taken as the product is moisture-sensitive.

-

The crude this compound can be purified by vacuum distillation to yield the final product as a low-melting solid or liquid.

Spectroscopic and Analytical Data

While specific experimental spectra for this compound are not widely published, its expected spectroscopic characteristics can be predicted based on its structure and data from closely related isomers.[8][9][10]

| Analysis | Expected Characteristics |

| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the three protons on the substituted benzene ring. |

| ¹³C NMR | Signals for the carbonyl carbon (approx. 165-170 ppm), the trifluoromethyl carbon (a quartet, approx. 120-125 ppm), and six distinct aromatic carbon signals, some showing C-F coupling. |

| ¹⁹F NMR | A singlet peak corresponding to the -CF₃ group. |

| IR Spectroscopy | A strong, characteristic absorption band for the C=O stretch of the acyl chloride group, typically found around 1770-1800 cm⁻¹. Additional bands for C-Cl, C-F, and aromatic C-H stretches will also be present. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 242, with a characteristic isotopic pattern for two chlorine atoms. A prominent fragment would correspond to the loss of the chlorine radical from the acyl chloride group ([M-Cl]⁺). |

Reactivity and Applications in Drug Development

As an acyl chloride, this compound is a potent electrophile that readily undergoes nucleophilic acyl substitution. This reactivity makes it a key intermediate for introducing the 2-chloro-3-(trifluoromethyl)benzoyl moiety into larger, more complex molecules.

Role as a Precursor in Medicinal Chemistry

The substitution pattern of this molecule is of significant interest in drug discovery. A closely related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a key precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZ), a promising class of antitubercular agents.[11][12] These agents, including clinical candidates like BTZ043 and Macozinone (PBTZ169), act by inhibiting the DprE1 enzyme, which is essential for the synthesis of the mycobacterial cell wall.

This compound is an ideal starting material for creating novel analogs of BTZ and other potential therapeutics, where the specific electronic and steric effects of the chloro and trifluoromethyl groups can be exploited to optimize biological activity and pharmacokinetic properties. For instance, the drug Sorafenib, used to treat kidney and liver cancer, contains a 4-chloro-3-(trifluoromethyl)phenyl moiety, highlighting the utility of this substitution pattern in targeting protein kinases.[13][14]

Safety and Handling

As an acyl chloride, this compound is expected to be corrosive and highly reactive with water and other nucleophiles. Appropriate personal protective equipment (PPE) and handling procedures are critical.

| Hazard Category | Description and Precautions |

| Corrosivity | Causes severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection.[2] |

| Reactivity | Reacts violently with water, alcohols, and amines, liberating corrosive hydrogen chloride (HCl) gas. Handle under inert, anhydrous conditions. |

| Inhalation | Vapors are expected to be irritating to the respiratory tract. Use only in a well-ventilated area or a chemical fume hood. |

| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials. Keep container tightly sealed.[2][4] |

| RIDADR | UN3265 (Corrosive liquid, acidic, organic, n.o.s.) |

| Hazard Class | 8 (Corrosive substances) |

References

- 1. CAS#:850156-39-7 | this compound | Chemsrc [chemsrc.com]

- 2. 2-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 3. 850156-39-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. 850156-39-7|2-Chloro-3-(trifluoromethyl)benzoylchloride|BLD Pharm [bldpharm.com]

- 5. 2-Chloro-3-(trifluoromethyl)benzoic acid | 39226-97-6 | Benchchem [benchchem.com]

- 6. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-(Trifluoromethyl)benzoyl chloride(312-94-7) 1H NMR [m.chemicalbook.com]

- 9. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 1H NMR [m.chemicalbook.com]

- 10. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 13C NMR spectrum [chemicalbook.com]

- 11. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Chloro-3-(trifluoromethyl)benzoyl chloride

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-3-(trifluoromethyl)benzoyl chloride (CAS No. 850156-39-7) was not publicly available at the time of this writing. The following information is compiled from the safety data of structurally similar compounds, including other substituted benzoyl chlorides, and established best practices for handling corrosive and water-reactive chemicals. This guide is intended for informational purposes for researchers, scientists, and drug development professionals. It is imperative to obtain and consult the specific SDS from your supplier before any handling or use of this compound.

Hazard Identification and Classification

This compound is anticipated to be a hazardous chemical requiring stringent safety protocols. Based on the hazard profiles of analogous compounds such as 2-(trifluoromethyl)benzoyl chloride and 3-(trifluoromethyl)benzoyl chloride, it is likely classified as follows:

-

Corrosive: Expected to cause severe skin burns and serious eye damage upon contact.[1][2]

-

Water-Reactive: Reacts with water, including moisture in the air, to liberate toxic and corrosive gases, likely hydrogen chloride (HCl) and hydrogen fluoride (HF).[1][2]

-

Acutely Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Respiratory Irritant: Vapors are likely to cause respiratory irritation.[1]

GHS Hazard Pictograms (Anticipated):

-

GHS05: Corrosion

-

GHS07: Harmful/Irritant

-

GHS08: Health Hazard

Signal Word (Anticipated): Danger

Physical and Chemical Properties

| Property | Estimated Value | Source/Analogy |

| Molecular Formula | C₈H₃Cl₂F₃O | - |

| Molecular Weight | 243.01 g/mol | [3] |

| Appearance | Colorless to light-yellow liquid or low-melting solid | Analogy to other benzoyl chlorides |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Reactivity | Reacts with water, alcohols, amines, and strong bases. | [4] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.

| Equipment | Specification |

| Eye and Face Protection | Chemical safety goggles and a full-face shield are mandatory. |

| Hand Protection | Chemical-resistant gloves, such as butyl rubber or Viton®. Nitrile gloves may offer limited protection for incidental contact but are not suitable for prolonged handling. |

| Skin and Body Protection | A chemical-resistant apron or a flame-retardant lab coat, worn over long-sleeved clothing and closed-toe shoes. |

| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. In the event of a spill or if working outside of a fume hood, a NIOSH-approved full-face respirator with cartridges for organic vapors and acid gases is required. |

Handling Procedures

Strict adherence to the following handling procedures is crucial to prevent accidents and exposure.

General Handling Protocol:

-

Preparation:

-

Ensure a certified chemical fume hood is in proper working order.

-

Have an emergency spill kit readily accessible. The kit should contain a dry absorbent material (e.g., sand, vermiculite), and personal protective equipment. Do not use water-based spill kits.

-

Confirm the location and functionality of the nearest safety shower and eyewash station.

-

-

Personal Protective Equipment:

-

Don all required PPE before entering the handling area.

-

-

Chemical Handling:

-

Conduct all manipulations of this compound within a chemical fume hood.

-

Use glassware that is clean, dry, and free of any cracks or defects.

-

When transferring the chemical, use a syringe or a cannula under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moist air.

-

Avoid direct contact with the liquid and inhalation of its vapors.

-

-

Waste Disposal:

-

Dispose of all waste, including empty containers and contaminated materials, as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Do not dispose of this chemical down the drain.

-

-

Post-Handling:

-

Thoroughly wash hands with soap and water after handling, even if gloves were worn.[5]

-

Clean the work area in the fume hood to remove any potential contamination.

-

Storage Requirements

Proper storage is critical to maintain the chemical's integrity and prevent hazardous reactions.

-

Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

-

Container: Keep the container tightly closed and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.

-

Segregation: Store in a designated corrosives cabinet, segregated from incompatible materials such as:

-

Water and moisture

-

Alcohols

-

Amines

-

Strong bases

-

Oxidizing agents

-

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[5]

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15-20 minutes. Seek immediate medical attention.[6]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Emergency Procedures

A well-defined emergency plan is essential for responding to spills or other incidents.

Spill Response:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, and only if you are trained to do so, contain the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent rated for corrosive and water-reactive materials. NEVER use water. [5][7]

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning.

-

Report: Report the incident to your institution's environmental health and safety department.

Fire-Fighting Measures:

-

Extinguishing Media: Use a dry chemical powder, carbon dioxide, or a foam extinguisher. DO NOT use water.

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

-

Hazards: Combustion may produce toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and carbon oxides.

Experimental Protocols

The following is a generalized protocol for an acylation reaction using this compound, incorporating necessary safety measures.

Protocol: Acylation of an Amine

-

Setup:

-

Assemble a dry, oven-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen).

-

Ensure the reaction is performed in a certified chemical fume hood.

-

-

Reagents:

-

Dissolve the amine substrate in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in the reaction flask.

-

In the dropping funnel, prepare a solution of this compound in the same anhydrous solvent.

-

-

Reaction:

-

Cool the amine solution to the desired temperature (e.g., 0 °C) using an ice bath.

-

Slowly add the this compound solution from the dropping funnel to the stirred amine solution.

-

Control the addition rate to maintain the desired reaction temperature.

-

After the addition is complete, allow the reaction to proceed at the appropriate temperature for the required duration.

-

-

Workup:

-

Quench the reaction by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate) while the flask is still in the ice bath. Be aware that gas evolution may occur.

-

Perform an aqueous workup to extract the product.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.

-

Visualizations

The following diagrams illustrate key safety and handling concepts for this compound.

Caption: Safe Handling Workflow for this compound.

References

Commercial Availability and Synthetic Guidance for 2-Chloro-3-(trifluoromethyl)benzoyl Chloride

For Immediate Release

This technical guide provides an in-depth overview of 2-Chloro-3-(trifluoromethyl)benzoyl chloride (CAS No. 850156-39-7), a key intermediate for researchers and professionals in drug development and fine chemical synthesis. This document outlines its commercial availability, presents a detailed experimental protocol for its synthesis, and offers essential safety and handling information.

Commercial Availability

This compound is available from several specialized chemical suppliers. While it may not be consistently listed in the catalogs of large distributors, researchers can source this reagent from the following vendors:

| Supplier | CAS Number | Additional Information |

| AOBChem | 850156-39-7 | Available in various quantities.[1] |

| iChemical | 850156-39-7 | Custom packaging and synthesis requests are available.[2] |

| Apollo Scientific | 850156-39-7 | Listed under product code PC9297.[3] |

| BLD Pharm | 850156-39-7 | Available for online ordering.[4] |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

The most common and effective method for the preparation of this compound is through the reaction of its corresponding carboxylic acid, 2-Chloro-3-(trifluoromethyl)benzoic acid, with thionyl chloride (SOCl₂).[5][6][7][8] This established method for synthesizing acyl chlorides from carboxylic acids is efficient and widely used in organic synthesis.[5][6][7][8]

General Reaction Scheme

The overall reaction is as follows:

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on general procedures for the synthesis of benzoyl chlorides from benzoic acids using thionyl chloride.[5][6][7][8][9][10]

Materials:

-

2-Chloro-3-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂), excess

-

Anhydrous solvent (e.g., toluene or dichloromethane), if necessary

-

Catalytic amount of N,N-dimethylformamide (DMF) (optional)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer

-

Reflux condenser with a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution)

-

Heating mantle

-

Distillation apparatus for purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, place 2-Chloro-3-(trifluoromethyl)benzoic acid.

-

Addition of Thionyl Chloride: Under a fume hood, add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. A catalytic amount of DMF can be added to accelerate the reaction.

-

Reaction: The mixture is stirred and gently heated to reflux (the boiling point of thionyl chloride is approximately 76 °C). The reaction is monitored until the evolution of sulfur dioxide and hydrogen chloride gas ceases, and the solution becomes clear. This typically takes 1-3 hours.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Caption: Step-by-step workflow for the synthesis and purification.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. Appropriate safety precautions must be taken when handling this chemical. The following information is based on safety data for structurally similar compounds.[11][12][13]

Hazard Summary:

-

Corrosive: Causes severe skin burns and eye damage.

-

Moisture Sensitive: Reacts with water and moisture to produce corrosive hydrogen chloride gas.

-

Inhalation Hazard: May be harmful if inhaled and can cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and, if necessary, an apron or full-body suit.

-

Respiratory Protection: Use in a well-ventilated fume hood. If the concentration in the air is high, a respirator with an appropriate cartridge should be used.

Handling and Storage:

-

Handle in a fume hood to avoid inhalation of vapors.

-

Keep away from water and moisture.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatible with strong bases, alcohols, and oxidizing agents.

Logical Relationship of Synthesis

The synthesis of this compound is a key step in the functionalization of the corresponding carboxylic acid, converting it into a more reactive acylating agent. This allows for the subsequent formation of amides, esters, and ketones, which are important moieties in many pharmaceutical and agrochemical compounds.

References

- 1. aobchem.com [aobchem.com]

- 2. 2 - Chloro - 3 - (trifluoromethyl)benzoyl chloride, CAS No. 850156-39-7 - iChemical [ichemical.com]

- 3. Fluorinated Benzoyl chlorides Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 4. 850156-39-7|2-Chloro-3-(trifluoromethyl)benzoylchloride|BLD Pharm [bldpharm.com]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Analysis of 2-Chloro-3-(trifluoromethyl)benzoyl Chloride: A Methodological Overview

Introduction

2-Chloro-3-(trifluoromethyl)benzoyl chloride is an activated benzoic acid derivative incorporating both chloro and trifluoromethyl substituents on the aromatic ring. These functional groups are expected to significantly influence the compound's reactivity and its spectroscopic properties. As a benzoyl chloride, it serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and ensuring its suitability for subsequent chemical transformations.

Experimental Protocols

The following sections outline standard procedures for obtaining the key spectroscopic data for a novel benzoyl chloride derivative.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Sample Preparation: A sample of approximately 5-10 mg of purified this compound would be dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is relatively inert and an excellent solvent for this type of compound. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. The data would reveal the chemical shifts (δ), coupling constants (J), and integration values for the aromatic protons. Due to the substitution pattern, one would expect to observe three distinct aromatic proton signals, likely appearing as complex multiplets (doublets or doublet of doublets) in the range of 7.5-8.5 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. A standard proton-decoupled ¹³C NMR experiment would be run. Key signals would include the carbonyl carbon (C=O) of the benzoyl chloride, expected around 165-170 ppm, the carbon of the trifluoromethyl group (CF₃) appearing as a quartet due to C-F coupling, and the aromatic carbons, whose chemical shifts would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents.

-

¹⁹F NMR Spectroscopy: Given the trifluoromethyl group, fluorine-19 NMR would be an essential experiment. It would show a singlet for the -CF₃ group, and its chemical shift would be indicative of the electronic environment on the aromatic ring.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation: A small drop of the neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Expected Absorptions: Key characteristic peaks for this compound would include:

-

A strong, sharp absorption band around 1750-1780 cm⁻¹ , characteristic of the C=O (carbonyl) stretching of an acid chloride.

-

C-Cl stretching vibrations, typically found in the fingerprint region between 800-600 cm⁻¹ .

-

Strong C-F stretching bands for the trifluoromethyl group, expected in the region of 1300-1100 cm⁻¹ .

-

Aromatic C=C stretching bands around 1600-1450 cm⁻¹ .

-

Aromatic C-H stretching bands just above 3000 cm⁻¹ .

-

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Data Analysis: The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₃ClF₃O, MW ≈ 224.5 g/mol ). The isotopic pattern of the molecular ion peak would be critical for confirmation, showing a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of the chlorine atom (-35/37 Da) and the loss of the carbonyl group (-28 Da).

Data Presentation: Expected Spectroscopic Data

While specific experimental data is not available, the following tables summarize the expected quantitative data based on the analysis of similar structures and spectroscopic principles.

Table 1: Expected ¹H and ¹³C NMR Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

| ¹H | 7.5 - 8.5 | m | Aromatic CH |

| ¹³C | ~168 | s | C=O (acid chloride) |

| ¹³C | 120 - 140 | m | Aromatic C and C-Cl, C-CF₃ |

| ¹³C | ~123 | q | -CF₃ |

Table 2: Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1770 | Strong, Sharp | C=O stretch (acid chloride) |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| 1300 - 1100 | Strong | C-F stretch |

| 800 - 600 | Medium | C-Cl stretch |

Table 3: Expected Mass Spectrometry Data

| m/z Value | Interpretation |

| ~224/226 | Molecular Ion Peak [M]⁺ and [M+2]⁺ |

| ~189 | [M-Cl]⁺ |

| ~171 | [M-COCl]⁺ |

Logical Workflow for Spectroscopic Analysis

The structural confirmation of a synthesized compound like this compound follows a logical progression of spectroscopic analyses. Each technique provides a piece of the puzzle, and together they offer a comprehensive characterization of the molecule.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

The Trifluoromethyl Group: A Linchpin in Modern Benzoyl Chloride Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto a benzoyl chloride scaffold is a pivotal strategy in contemporary organic synthesis and medicinal chemistry. This powerful electron-withdrawing moiety dramatically alters the physicochemical properties of the parent molecule, profoundly influencing its reactivity, selectivity, and biological activity. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in benzoyl chloride chemistry, detailing its impact on reactivity, outlining key experimental protocols, and illustrating its application in drug design and development.

Core Principles: The Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is one of the strongest electron-withdrawing groups utilized in organic chemistry.[1] Its potent inductive effect (-I) significantly reduces electron density in the aromatic ring and, consequently, at the carbonyl carbon of the benzoyl chloride. This electronic perturbation is the primary driver of the altered chemical behavior of trifluoromethyl-substituted benzoyl chlorides compared to their non-fluorinated counterparts.

The electronic influence of the CF₃ group can be quantified using Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The positive σ values for the CF₃ group indicate its strong electron-withdrawing character.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| CF₃ | 0.43 | 0.54 |

| NO₂ | 0.71 | 0.78 |

| CN | 0.56 | 0.66 |

| Cl | 0.37 | 0.23 |

| CH₃ | -0.07 | -0.17 |

| Data sourced from various chemical literature. |

This strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon in trifluoromethyl-benzoyl chloride, making it a more potent acylating agent.[1][2]

Enhanced Reactivity and Applications in Synthesis

The primary consequence of the trifluoromethyl group's presence is the enhanced reactivity of the benzoyl chloride in nucleophilic acyl substitution reactions. This heightened electrophilicity allows for reactions to proceed under milder conditions and often with higher yields compared to unsubstituted benzoyl chloride.

Friedel-Crafts Acylation

In Friedel-Crafts acylation, the trifluoromethyl group activates the benzoyl chloride towards electrophilic aromatic substitution. The increased positive charge on the carbonyl carbon facilitates the formation of the acylium ion, the key electrophile in the reaction. This can lead to faster reaction rates and improved yields.[3][4]

Amide and Ester Synthesis

Similarly, in the synthesis of amides and esters, the enhanced electrophilicity of trifluoromethyl-benzoyl chlorides leads to more efficient acylation of amines and alcohols. This is particularly advantageous when dealing with less nucleophilic amines or sterically hindered alcohols.

Comparative Reactivity Data (Illustrative)

| Reaction | Substrate | Relative Rate (Qualitative) | Yield (Typical) |

| Hydrolysis | Benzoyl Chloride | Base | - |

| 4-(Trifluoromethyl)benzoyl Chloride | Faster | - | |

| Friedel-Crafts Acylation with Toluene | Benzoyl Chloride | Standard | Good to Excellent |

| 4-(Trifluoromethyl)benzoyl Chloride | Faster/Milder Conditions | Excellent | |

| Amidation with Aniline | Benzoyl Chloride | Standard | High |

| 4-(Trifluoromethyl)benzoyl Chloride | Faster/Milder Conditions | Very High |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of trifluoromethyl-benzoyl chlorides in synthesis. The following are representative protocols for the synthesis of these reagents and their use in key reactions.

Synthesis of 4-(Trifluoromethyl)benzoyl Chloride

Reaction: 4-(Trifluoromethyl)benzoic acid to 4-(Trifluoromethyl)benzoyl chloride

Reagents and Materials:

-

4-(Trifluoromethyl)benzoic acid

-

Oxalyl chloride or Thionyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution. Gas evolution (CO₂, CO, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Monitor the reaction progress by TLC or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS.

-

Once the reaction is complete, remove the solvent and excess reagent in vacuo using a rotary evaporator to obtain the crude 4-(trifluoromethyl)benzoyl chloride. The product is often used in the next step without further purification.

Friedel-Crafts Acylation of Toluene with 4-(Trifluoromethyl)benzoyl Chloride

Reaction: Toluene + 4-(Trifluoromethyl)benzoyl Chloride → 4-Methyl-4'-(trifluoromethyl)benzophenone

Reagents and Materials:

-

4-(Trifluoromethyl)benzoyl chloride

-

Toluene (serves as both reactant and solvent)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) (optional, as a co-solvent)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Hydrochloric acid (aq., for work-up)

-

Sodium bicarbonate solution (aq., for work-up)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.1 - 1.3 eq) and anhydrous DCM (if used).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous toluene.

-

Add the solution of the acyl chloride in toluene dropwise to the stirred AlCl₃ suspension via an addition funnel over 30-60 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Amide Synthesis: Reaction of 2-(Trifluoromethyl)benzoyl Chloride with a Primary Amine

Reaction: 2-(Trifluoromethyl)benzoyl Chloride + R-NH₂ → N-Alkyl-2-(trifluoromethyl)benzamide

Reagents and Materials:

-

2-(Trifluoromethyl)benzoyl chloride

-

Primary amine (R-NH₂)

-

Triethylamine (Et₃N) or Pyridine as a base

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Hydrochloric acid (aq., for work-up)

-

Sodium bicarbonate solution (aq., for work-up)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.1 - 1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 2-(trifluoromethyl)benzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution.

-

After the addition, allow the mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

The Role in Drug Design and Development

The unique properties imparted by the trifluoromethyl group make it a "privileged" substituent in modern drug design.[7][8] Its incorporation can significantly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.

Key Advantages in Drug Design:

-

Increased Metabolic Stability: The high strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.[7]

-

Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Improved Binding Affinity: The strong dipole moment and the ability of the fluorine atoms to participate in hydrogen bonding and other non-covalent interactions can lead to stronger and more specific binding to biological targets.[7]

-

Modulation of pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's ionization state and, consequently, its absorption and distribution.

Case Study: Celecoxib (Celebrex®)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. A key feature of its structure is the trifluoromethyl group on the pyrazole ring. The synthesis of celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted hydrazine.[9][10][11][12] The trifluoromethyl group in celecoxib is crucial for its selective binding to the COX-2 enzyme.

Case Study: Fluoxetine (Prozac®)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders. Its structure features a trifluoromethyl group on the phenoxy ring. The synthesis of fluoxetine involves the reaction of a secondary amine with a trifluoromethyl-substituted phenoxide.[1][13][14][15][16] The lipophilicity conferred by the trifluoromethyl group is important for its ability to cross the blood-brain barrier and reach its target in the central nervous system.

Visualizing Workflows and Mechanisms

Synthesis of Trifluoromethyl-Benzoyl Chloride

References

- 1. WO1998011054A1 - Process for the preparation of fluoxetine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. reddit.com [reddit.com]

- 4. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. web.viu.ca [web.viu.ca]

- 7. mdpi.com [mdpi.com]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. benchchem.com [benchchem.com]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 14. WO2000021917A1 - Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof - Google Patents [patents.google.com]

- 15. EP0380924A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]

- 16. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols: Acylation of Amines with 2-Chloro-3-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction